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Compound of Interest

Compound Name: CBP501 Affinity Peptide

Cat. No.: B12383835

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of CBP501, a first-in-class drug
candidate, against standard-of-care therapies in various solid tumors. This document
summarizes key clinical trial data, details experimental protocols, and visualizes the underlying
mechanisms of action to offer an objective evaluation of CBP501's therapeutic potential.

Executive Summary

CBP501 is a 12-amino acid peptide that functions as a G2 checkpoint abrogator and a
calmodulin-modulating agent.[1][2][3] Its mechanism of action leads to increased intracellular
concentrations of platinum-based chemotherapies and promotes immunogenic cell death,
suggesting a synergistic effect with both chemotherapy and immunotherapy.[1][3][4] Clinical
trials have explored CBP501 in combination with cisplatin and nivolumab in advanced
refractory solid tumors, showing promising preliminary efficacy in heavily pretreated pancreatic
and colorectal cancer patients.[1][2] Earlier phase studies also indicated potential activity in
platinum-resistant ovarian cancer and malignant pleural mesothelioma.[5] This guide will delve
into the available data to compare the performance of CBP501-based regimens with
established treatments for these malignancies.

Mechanism of Action

CBP501 exhibits a multi-faceted mechanism of action that enhances the anti-tumor effects of
other cancer therapies.
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e G2 Checkpoint Abrogation: By inhibiting kinases such as Chk1, Chk2, and C-Takl, CBP501
disrupts the G2 DNA damage checkpoint. This forces cancer cells with damaged DNA to
enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

e Calmodulin (CaM) Modulation: CBP501 binds to calmodulin, which is believed to increase
the influx of platinum-based drugs like cisplatin into tumor cells. This leads to higher
intracellular drug concentrations and enhanced DNA damage.

e Induction of Immunogenic Cell Death (ICD): In combination with platinum agents, CBP501
has been shown to induce ICD, characterized by the release of damage-associated
molecular patterns (DAMPS).[4] This process can stimulate an anti-tumor immune response
by promoting the infiltration and activation of CD8+ T cells within the tumor
microenvironment.[4]

Below is a diagram illustrating the proposed signaling pathway of CBP501.
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Caption: Proposed mechanism of action of CBP501 in combination with cisplatin and
nivolumab.

Comparative Efficacy of CBP501 in Solid Tumors

The following tables summarize the available clinical trial data for CBP501-containing regimens

and compare them with standard-of-care therapies in various solid tumors. It is important to

note that these are not head-to-head comparisons and are drawn from different clinical trials

with potentially different patient populations and study designs.
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Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the
presented data.

NCT03113188: Phase Ib Study of CBP501, Cisplatin, and
Nivolumab

o Study Design: Open-label, multicenter, Phase Ib dose-escalation and cohort expansion
study.

o Patient Population: Patients with pathologically confirmed, locally advanced or metastatic
solid tumors who have failed standard therapies. Expansion cohorts included patients with
pretreated metastatic exocrine pancreatic cancer and microsatellite stable colorectal cancer.

e Treatment:

o Dose Escalation: CBP501 (16 or 25 mg/m?) and cisplatin (60 or 75 mg/m2) administered
as a 1-hour intravenous infusion on Day 1 of a 21-day cycle. Nivolumab (240 mg) was
administered as a 1-hour infusion following CBP501/cisplatin.

o Cohort Expansion: CBP501 at 25 mg/mz2 and cisplatin at 60 mg/mz.

o Assessments: Tumor assessments were performed every 6 weeks during the study and
every 3 months thereafter. Safety was monitored throughout the trial.

The workflow for this clinical trial is illustrated below.
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Caption: Experimental workflow for the NCT03113188 clinical trial.
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NCTO00551512: Phase | Study of CBP501 as Monotherapy
and in Combination with Cisplatin

¢ Study Design: Two parallel Phase | dose-escalation studies.
o Patient Population: Patients with advanced solid tumors.
e Treatment:
o Monotherapy: CBP501 administered on Days 1, 8, and 15 of a 28-day cycle.
o Combination Therapy: CBP501 and cisplatin administered on Day 1 of a 21-day cycle.

e Primary Objective: To determine the maximum tolerated dose (MTD) and safety profile.

NCT00942825: Phase Il Study of CBP501 in Non-Small
Cell Lung Cancer

e Study Design: Randomized, open-label, multicenter Phase Il study.

o Patient Population: Chemotherapy-naive patients with locally advanced or metastatic non-
squamous NSCLC.

e Treatment Arms:
o Arm A: Pemetrexed, cisplatin, and CBP501.
o Arm B: Pemetrexed and cisplatin alone.
e Primary Endpoint: Progression-free survival (PFS).

Conclusion

CBP501, with its unique dual mechanism of action, has demonstrated encouraging preliminary
activity in a range of difficult-to-treat solid tumors, particularly when used in combination with
platinum-based chemotherapy and immune checkpoint inhibitors. The data from the Phase Ib
trial in heavily pretreated pancreatic and colorectal cancer are noteworthy, suggesting a
potential benefit in patient populations with limited treatment options. The promising signals in
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platinum-resistant ovarian cancer and mesothelioma from earlier studies also warrant further
investigation.

While the Phase Il trial in NSCLC did not meet its primary endpoint of PFS, the observation of a
survival benefit in a subgroup of patients suggests that biomarker-driven patient selection could
be key to unlocking the full potential of CBP501.

Further larger, randomized controlled trials are necessary to definitively establish the efficacy
and safety of CBP501-based regimens and to identify the patient populations most likely to
benefit. The ongoing and future research into this novel agent will be critical in determining its
place in the evolving landscape of solid tumor therapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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